There is currently limited scientific research available on 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one. While resources like PubChem () and FooDB () confirm its existence and some basic properties, literature specifically focused on its research applications is scarce.
One potential research area involves its use as a biomarker. The Human Metabolome Database (HMDB) suggests it might be detectable in fruits (). This characteristic could allow researchers to investigate its presence as a potential indicator of fruit consumption in dietary studies. Further research is needed to validate this application.
3,4'-Dihydroxypropiophenone has the molecular formula C₉H₁₀O₃ and is classified as a dihydroxy derivative of propiophenone. It features two hydroxyl groups located at the 3' and 4' positions of a phenyl ring attached to a propanone moiety. This unique structure allows for significant chemical reactivity and potential biological activity. The compound appears as a white crystalline solid and is known for its applications in chemistry, biology, and industry .
Research indicates that 3,4'-Dihydroxypropiophenone exhibits potential biological activities, particularly as an antioxidant and anti-inflammatory agent. Studies have suggested its role in various biological pathways, although further research is required to fully elucidate its therapeutic potential . Its biological properties make it a candidate for exploration in medicinal chemistry.
Several synthesis methods exist for producing 3,4'-Dihydroxypropiophenone:
textPropiophenone + Base -> HydroxymethylpropiophenoneHydroxymethylpropiophenone + Oxidizing Agent -> 3,4'-Dihydroxypropiophenone
textResorcinol + Propionic Anhydride -> 3',4'-Dihydroxypropiophenone + Acetic Acid
In industrial settings, large-scale production may utilize continuous flow reactors to optimize yields and purity through controlled hydroxylation and oxidation processes.
3,4'-Dihydroxypropiophenone finds utility across various domains:
Several compounds share structural similarities with 3,4'-Dihydroxypropiophenone:
3,4'-Dihydroxypropiophenone is distinct due to its specific arrangement of hydroxyl and carbonyl functionalities. This unique structure influences its chemical reactivity and biological activity compared to similar compounds. For instance, while 3,4-Dihydroxyacetophenone shares hydroxyl groups on the benzene ring, it lacks the propanone moiety that contributes to the unique properties of 3,4'-Dihydroxypropiophenone.
The synthesis of 3,4'-dihydroxypropiophenone dates back to early 20th-century organic chemistry, where Friedel-Crafts acylation and Fries rearrangement were pioneered as methods for aromatic ketone production. Early protocols utilized aluminum chloride (AlCl₃) as a catalyst, though yields remained moderate (50–60%). A patent from 2014 introduced a more efficient method using methanesulfonic acid (MSA) as both a catalyst and solvent, achieving yields up to 80.2% under mild conditions (30–50°C, 0.5–2 hours). This advancement reduced reliance on corrosive catalysts like nitrobenzene and BF₃·H₂O, aligning with modern green chemistry principles.
3,4'-Dihydroxypropiophenone occurs naturally in specific plant species, including Betula pendula (silver birch) and Betula platyphylla var. latifolia. In B. pendula, it exists as a glycoside (3,4'-dihydroxypropiophenone-3-β-d-glucoside), which is isolated alongside flavonoids like quercetin derivatives.
As a phenylpropanoid, its synthesis begins with phenylalanine via the shikimic acid pathway:
Table 1: Key Enzymes and Reaction Steps in Biosynthesis
Enzyme/Step | Reaction | Product |
---|---|---|
PAL | Phenylalanine → Cinnamic acid | Cinnamic acid |
Hydroxylases | Hydroxylation (3,4-positions) | 3,4-Dihydroxycinnamic acid |
Acyltransferases | Propanone attachment | 3,4'-Dihydroxypropiophenone |
3,4'-Dihydroxypropiophenone is a versatile intermediate for synthesizing complex molecules:
Table 2: Synthetic Derivatives and Applications
Derivative | Synthesis Method | Key Application |
---|---|---|
Diethylstilbestrol | Friedel-Crafts acylation | Estrogenic therapy |
3,4'-Dihydroxychalcone | Mannich reaction | Anticancer research |
Ortho-isomer | MSA-catalyzed rearrangement | Specialty chemical synthesis |
While direct clinical use is limited, its derivatives demonstrate notable bioactivity:
The compound’s reactivity is influenced by hydroxyl group positioning:
Isomer | CAS | Properties | Applications |
---|---|---|---|
2'-Hydroxypropiophenone | 610-99-1 | Lower stability (intramolecular H-bonding) | Niche organic synthesis |
3'-Hydroxypropiophenone | 13103-80-5 | Higher reactivity, stored at 0–6°C | Drug discovery intermediates |
Substitution at the aromatic ring alters physicochemical and biological properties:
Derivative | Substituent | Molecular Weight | Application |
---|---|---|---|
4'-Methoxypropiophenone | -OCH₃ | 164.20 g/mol | Fragrance synthesis |
4'-Chloropropiophenone | -Cl | 184.62 g/mol | Antimicrobial agents |
The hydroxyl groups enable diverse reactivity:
Table 3: Reactivity Profile
Reaction | Reagent | Product | Yield |
---|---|---|---|
Oxidation | KMnO₄ | 3,4-Dihydroxybenzoic acid | 70–80% |
Reduction | LiAlH₄ | 3,4-Dihydroxypropanol | 85–90% |
Modern protocols optimize efficiency and selectivity:
In Cistus creticus, phenylpropanoids like 3,4'-dihydroxypropiophenone contribute to UV protection and antimicrobial defense, highlighting their ecological significance.
Recent studies explore incorporating noncanonical amino acids (e.g., DOPA) into biological systems, though direct applications for 3,4'-dihydroxypropiophenone remain under investigation.
Irritant